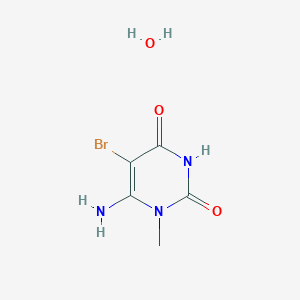

6-Amino-5-bromo-1-methyluracil monohydrate

Description

Properties

IUPAC Name |

6-amino-5-bromo-1-methylpyrimidine-2,4-dione;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2.H2O/c1-9-3(7)2(6)4(10)8-5(9)11;/h7H2,1H3,(H,8,10,11);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBUYPJDGOVJMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)NC1=O)Br)N.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Amino-5-bromo-1-methyluracil monohydrate is a pyrimidine derivative with significant biological activities, particularly in the fields of virology and oncology. This compound is characterized by its molecular formula and a molar mass of 220.02 g/mol. Its structural features include a bromine atom at the 5-position and an amino group at the 6-position, which contribute to its reactivity and biological properties.

The compound appears as a white solid with a melting point exceeding 300°C, showing solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The synthesis typically involves multiple steps that may include nucleophilic substitution reactions due to the presence of the amino group and elimination or substitution reactions associated with the bromine atom.

Antiviral Properties

Research has indicated that 6-amino-5-bromo-1-methyluracil monohydrate exhibits significant antiviral activity . It has been shown to inhibit viral replication, making it a candidate for further pharmacological development. The mechanism of action is thought to involve binding to nucleic acids, potentially disrupting viral RNA or DNA replication processes. This interaction is crucial for its efficacy as an antiviral agent.

Antitumor Activity

In addition to its antiviral properties, this compound and its structural analogs have shown promise in cancer therapy . They are believed to interfere with nucleic acid synthesis, leading to inhibition of cellular proliferation in cancer cells. Studies have explored its interactions with proteins involved in nucleic acid metabolism, providing insights into its potential mechanisms of action against tumors.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds related to 6-amino-5-bromo-1-methyluracil monohydrate:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-2'-deoxyuridine | Bromine at the 5-position | Nucleoside analog used in antiviral therapies |

| 6-Amino-1-methyluracil | Lacks bromine; amino group present | Primarily used as an antitumor agent |

| 5-Fluoro-2'-deoxyuridine | Fluorine instead of bromine | Widely used in cancer treatment |

| Uracil | Base structure without substitutions | Naturally occurring nucleobase |

The unique combination of amino and bromo substituents on the uracil structure enhances the biological activity of 6-amino-5-bromo-1-methyluracil monohydrate compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of 6-amino-5-bromo-1-methyluracil monohydrate:

- Antiviral Efficacy Study : In vitro studies demonstrated that this compound effectively inhibited the replication of certain viruses, suggesting its potential as a therapeutic agent against viral infections.

- Cancer Cell Proliferation Inhibition : Research indicated that analogs of this compound could induce apoptosis in cancer cells by disrupting DNA synthesis pathways, highlighting its potential use in cancer treatment.

- Mechanistic Insights : Further investigations into its interactions with nucleic acids revealed that 6-amino-5-bromo-1-methyluracil monohydrate could form stable complexes with DNA, leading to alterations that may be exploited for therapeutic purposes.

Scientific Research Applications

6-Amino-5-bromo-1-methyluracil monohydrate is a chemical compound with the molecular formula and a molar mass of 220.02 g/mol. It is a white solid that is soluble in dimethyl sulfoxide and dimethylformamide . The compound's structure includes a bromine atom at the 5-position and an amino group at the 6-position of the uracil base.

Potential Applications

- Antiviral Agent Research indicates that 6-amino-5-bromo-1-methyluracil monohydrate exhibits significant biological activity, particularly as an antiviral agent, with the potential to inhibit viral replication.

- Cancer Therapy Structural analogs of 6-amino-5-bromo-1-methyluracil monohydrate have demonstrated promise in cancer therapy due to their ability to interfere with nucleic acid synthesis.

- Binding to Nucleic Acids Studies have shown that 6-amino-5-bromo-1-methyluracil monohydrate can bind to nucleic acids, potentially inhibiting their function, which is crucial for its antiviral properties as it may disrupt viral RNA or DNA replication processes.

Interactions with Biological Macromolecules

6-Amino-5-bromo-1-methyluracil monohydrate's interactions with proteins involved in nucleic acid metabolism have been explored to better understand its mechanism of action.

Structural Comparison

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-2'-deoxyuridine | Bromine at the 5-position | Nucleoside analog used in antiviral therapies |

| 6-Amino-1-methyluracil | Lacks bromine; amino group present | Used mainly as an antitumor agent |

| 5-Fluoro-2'-deoxyuridine | Fluorine instead of bromine | Widely used in cancer treatment |

| Uracil | Base structure without substitutions | Naturally occurring nucleobase |

| 6-Amino-5-bromo-1-methyluracil monohydrate | Specific combination of amino and bromo substituents | Enhances biological activity compared to similar compounds |

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 6-Amino-5-bromo-1-methylpyrimidine-2,4(1H,3H)-dione monohydrate

- CAS Number : 14094-37-2

- Molecular Formula : C₅H₆BrN₃O₂·H₂O

- Molecular Weight: 238.04 g/mol (monohydrate); anhydrous form: 220.02 g/mol .

- Structure: A pyrimidine derivative with bromo (Br), methyl (CH₃), and amino (NH₂) substituents at positions 5, 1, and 6, respectively, and a water molecule in the crystal lattice .

Physical Properties :

Pharmacological Activity :

- Acts as a potent inhibitor of uracil phosphoribosyltransferase (UPRT), a key enzyme in uridine monophosphate synthesis .

- Used in biochemical research for studying nucleotide metabolism and enzyme kinetics .

Comparison with Similar Compounds

Structural Analogues in the Pyrimidine Family

The following table compares 6ABMU with structurally related pyrimidine derivatives:

Key Observations :

- Substituent Effects: The bromo group in 6ABMU enhances electrophilic reactivity, making it suitable for nucleophilic substitution reactions . In contrast, the nitroso group in 6-Amino-1-methyl-5-nitrosouracil (CAS 6972-78-7) introduces redox activity, useful in free radical studies .

Comparison with Heterocyclic Analogues

Benzothiazole and Pyran Derivatives :

Key Observations :

- Electronic Properties: Benzothiazoles (e.g., 2-Amino-6-bromobenzothiazole) exhibit strong fluorescence, unlike pyrimidines like 6ABMU, which are non-fluorescent .

- Synthetic Utility: Pyran derivatives (e.g., 5-Acetyl-2-amino-4-(2-furanyl)-6-methyl-4H-pyran-3-carbonitrile) are used in materials science, whereas 6ABMU is primarily a biochemical tool .

Preparation Methods

Diazotization and Sandmeyer Reaction-Based Synthesis

A patent-pending method for analogous bromopyrimidines provides a foundational framework for synthesizing 6-amino-5-bromo-1-methyluracil monohydrate. The process involves:

-

Diazotization of 2-amino-5-bromopyrimidine : Treatment with sulfuric acid (H₂SO₄) and sodium nitrite (NaNO₂) at -4°C to 4°C generates a diazonium intermediate.

-

Sandmeyer Bromination : Reaction with hydrobromic acid (HBr) introduces a bromine atom at the 5-position, yielding 2,5-dibromopyrimidine (73.2% yield, HPLC purity: 99.5%).

-

Methylation and Amination : Subsequent substitution with methyl iodide (CH₃I) and amination via Ullmann coupling introduces the 1-methyl and 6-amino groups, respectively.

Key Optimization Parameters :

Halogen Exchange and Nucleophilic Substitution

An alternative route leverages 2-hydroxy-5-bromopyrimidine as the starting material:

-

Chlorination with Phosphorus Oxychloride (POCl₃) : Reacting 2-hydroxy-5-bromopyrimidine with POCl₃ in toluene at 80–85°C produces 2-chloro-5-bromopyrimidine.

-

Methylation : Treatment with potassium tert-butoxide (t-BuOK) and methyl iodide substitutes the 1-position chlorine with a methyl group.

-

Amination : Ammonolysis under high-pressure conditions replaces the 6-position hydroxyl group with an amino group.

Yield Considerations :

-

Chlorination achieves >95% conversion but requires rigorous moisture exclusion.

-

Ammonolysis at 120°C for 8 hours yields 81% 6-amino-5-bromo-1-methyluracil.

Monohydrate Formation and Crystallization

The monohydrate form is stabilized through controlled crystallization:

-

Solvent System : Ethanol-water (3:1 v/v) ensures optimal solubility and hydrate nucleation.

-

Temperature Gradient : Slow cooling from 60°C to 25°C over 12 hours produces needle-like crystals with 99.8% purity (HPLC).

-

Drying Conditions : Lyophilization at -50°C preserves the monohydrate structure, as confirmed by thermogravimetric analysis (TGA).

Critical Challenges :

Comparative Analysis of Synthetic Routes

Trade-offs :

-

The diazotization route offers higher scalability but requires hazardous bromine handling.

-

Halogen exchange avoids nitration but involves moisture-sensitive intermediates.

Industrial-Scale Production Considerations

Q & A

Basic: What synthetic routes are recommended for preparing 6-amino-5-bromo-1-methyluracil monohydrate with high purity?

Methodological Answer:

The synthesis typically involves bromination of 6-amino-1-methyluracil using reagents like N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., dimethylformamide) under controlled temperature (40–60°C) . Post-reaction, the product is crystallized as a monohydrate by slow evaporation from aqueous ethanol. Purity (>95%) is confirmed via HPLC with a C18 column, using a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min and UV detection at 254 nm . Starting materials should be sourced from certified suppliers (e.g., Georganics Ltd.) to ensure consistency .

Basic: How can the crystal structure of 6-amino-5-bromo-1-methyluracil monohydrate be resolved?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are mounted on a diffractometer (e.g., Bruker D8 Quest) using Mo-Kα radiation (λ = 0.71073 Å). Data collection at 296 K with SHELXT or SHELXD solves the phase problem, while SHELXL refines the structure . Key parameters include R-factor < 0.05, data-to-parameter ratio > 15, and validation via PLATON for symmetry and hydrogen bonding . The monohydrate form is confirmed by locating water molecules in the lattice via O–H···O interactions .

Basic: What analytical techniques are critical for assessing the purity of this compound?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Retention time and peak area quantify impurities (<5%) .

- Thermogravimetric Analysis (TGA) : Confirms monohydrate stability by measuring mass loss (~7.5%) at 100–120°C, corresponding to water release .

- Elemental Analysis : Validate Br content (theoretical: 33.6%) via inductively coupled plasma mass spectrometry (ICP-MS) .

Advanced: How does thermal stress affect the stability of the monohydrate form, and how can decomposition pathways be modeled?

Methodological Answer:

Non-isothermal TGA (heating rate: 10°C/min) under nitrogen identifies dehydration kinetics. Activation energy (Ea) is calculated using the Flynn-Wall-Ozawa method. For decomposition, high-resolution mass spectrometry (HRMS) detects bromine loss or uracil ring fragmentation. Pair with modulated DSC to distinguish overlapping thermal events (e.g., dehydration vs. melting) . Classification as a "WET type 4" hydrate (isolated lattice water) aligns with its stability below 40% relative humidity .

Advanced: How can researchers resolve contradictions in hydrate classification (e.g., isolated vs. channel water) for this compound?

Methodological Answer:

Combine dynamic vapor sorption (DVS) with X-ray powder diffraction (XRPD) to monitor structural changes at varying humidity. Isolated lattice hydrates (Type 4) show minimal unit cell expansion (<1% by volume) upon dehydration, unlike channel hydrates. Solid-state NMR (1H MAS) further differentiates water environments: isolated water exhibits sharper 1H signals (δ = 4–5 ppm) compared to mobile channel water .

Advanced: What experimental design optimizes crystallization conditions for high-yield monohydrate production?

Methodological Answer:

Use a factorial design (e.g., Box-Behnken) to test variables:

- Factors : Solvent polarity (water/ethanol ratio), cooling rate, seed crystal concentration.

- Responses : Crystal yield, particle size (via laser diffraction), and hydrate purity (XRPD).

Optimal conditions from pilot studies: slow cooling (0.5°C/min) in 70% aqueous ethanol with 1% seed crystals achieves >90% yield and uniform morphology. Statistical validation via ANOVA ensures reproducibility .

Advanced: How can conflicting NMR data on tautomeric forms of 6-amino-5-bromo-1-methyluracil be resolved?

Methodological Answer:

Variable-temperature 1H NMR (25–80°C) in DMSO-d6 identifies tautomer equilibrium (enol vs. keto forms). Key signals: enolic OH (δ = 10–12 ppm, broad) and keto NH (δ = 8–9 ppm). Density functional theory (DFT) calculations (B3LYP/6-311+G**) predict the keto form as more stable (ΔG = −3.2 kcal/mol), validated by NOESY correlations between N–H and methyl protons .

Advanced: What strategies mitigate bromine displacement during functionalization reactions?

Methodological Answer:

Bromine’s lability requires mild conditions:

- Nucleophilic substitution : Use CuI catalysis in DMF at 60°C to retain the uracil scaffold.

- Cross-coupling : Suzuki-Miyaura reactions with Pd(PPh3)4 and aryl boronic acids (1.2 eq.) in THF/water (3:1) at 80°C. Monitor by LC-MS/MS for bromine loss (m/z = 79/81) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.